molecular formula C16H21ClO5 B3032452 4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid CAS No. 182922-18-5

4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid

Cat. No.: B3032452
CAS No.: 182922-18-5
M. Wt: 328.79 g/mol
InChI Key: YZNWEIUTUQFLLH-UHFFFAOYSA-N
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Description

4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid is a synthetic organic compound with the molecular formula C16H21ClO5 It is characterized by the presence of a benzoic acid moiety substituted with a hexyl chain that is further functionalized with a 3-chloropropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid typically involves a multi-step process:

    Esterification: The initial step involves the esterification of benzoic acid with a hexanol derivative to form a hexyl benzoate intermediate.

    Chloropropanoylation: The hexyl benzoate is then reacted with 3-chloropropanoyl chloride in the presence of a base such as pyridine to introduce the 3-chloropropanoyl group.

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The benzoic acid moiety can undergo oxidation to form benzoate derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted propanoyl derivatives.

    Hydrolysis: Formation of benzoic acid and hexanol derivatives.

    Oxidation: Formation of benzoate derivatives.

Scientific Research Applications

4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid has several applications in scientific research:

    Materials Science: Used in the synthesis of liquid crystal polymers and other advanced materials.

    Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.

    Analytical Chemistry: Used as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid depends on its application. In materials science, it acts as a building block for polymer synthesis, where it undergoes polymerization reactions. In pharmaceuticals, it may interact with biological targets through its functional groups, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-(Propanoyloxy)hexyl)oxy)benzoic acid
  • 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
  • 4-Cyanophenyl 4-((6-(Acryloyloxy)hexyl)oxy)benzoate

Uniqueness

4-((6-((3-Chloropropanoyl)oxy)hexyl)oxy)benzoic acid is unique due to the presence of the 3-chloropropanoyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specialized applications in both materials science and pharmaceuticals.

Properties

IUPAC Name

4-[6-(3-chloropropanoyloxy)hexoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO5/c17-10-9-15(18)22-12-4-2-1-3-11-21-14-7-5-13(6-8-14)16(19)20/h5-8H,1-4,9-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNWEIUTUQFLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCCCOC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701223888
Record name 4-[[6-(3-Chloro-1-oxopropoxy)hexyl]oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182922-18-5
Record name 4-[[6-(3-Chloro-1-oxopropoxy)hexyl]oxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182922-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[6-(3-Chloro-1-oxopropoxy)hexyl]oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701223888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-[[6-(3-chloro-1-oxopropoxy)hexyl]oxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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